molecular formula C14H21NO3 B5699735 1-[(3,4,5-Trimethoxyphenyl)methyl]pyrrolidine

1-[(3,4,5-Trimethoxyphenyl)methyl]pyrrolidine

Cat. No.: B5699735
M. Wt: 251.32 g/mol
InChI Key: RUYINRRBPCYMGY-UHFFFAOYSA-N
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Description

1-[(3,4,5-Trimethoxyphenyl)methyl]pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a 3,4,5-trimethoxyphenyl groupThe trimethoxyphenyl group is known for its presence in many biologically active molecules, contributing to their pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4,5-Trimethoxyphenyl)methyl]pyrrolidine typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with pyrrolidine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to accelerate the reaction and improve the yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(3,4,5-Trimethoxyphenyl)methyl]pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of 1-[(3,4,5-Trimethoxyphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit various enzymes and proteins, such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can lead to the disruption of cellular processes, resulting in anti-cancer, anti-inflammatory, and anti-microbial effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,3,4-Trimethoxyphenyl)methyl]pyrrolidine
  • 3,4,5-Trimethoxyphenylacetic acid
  • 3,4,5-Trimethoxybenzyl chloride

Uniqueness

1-[(3,4,5-Trimethoxyphenyl)methyl]pyrrolidine is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which imparts distinct pharmacological properties. This group is known for its ability to enhance the bioactivity of compounds, making it a valuable pharmacophore in drug design .

Properties

IUPAC Name

1-[(3,4,5-trimethoxyphenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-16-12-8-11(10-15-6-4-5-7-15)9-13(17-2)14(12)18-3/h8-9H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYINRRBPCYMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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